5-Ethylthiophene-2-sulfonamide
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Overview
Description
5-Ethylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, anticonvulsant, and antibacterial properties.
Industry: Utilized in the development of electrochemical sensors and materials for organic electronics.
Mechanism of Action
The mechanism of action of 5-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of folate metabolism, which is crucial for bacterial growth and replication .
Comparison with Similar Compounds
- Thiophene-2-sulfonamide
- 5-Methylthiophene-2-sulfonamide
- 2-Ethylthiophene-3-sulfonamide
Comparison: 5-Ethylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the ethyl group at the 5-position can influence the compound’s solubility and interaction with biological targets, making it more effective in certain contexts .
Properties
IUPAC Name |
5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQLGPYKHWNEJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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